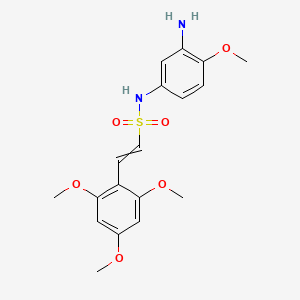
(E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methoxyphenyl)sulfonamide
Cat. No. B8382793
M. Wt: 394.4 g/mol
InChI Key: OLRRWEXEHIWZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07161031B2
Procedure details


2,4,6-trimethoxystyryl-N-(4-methoxy-3-nitrophenyl)sulfonamide (7 mmol) was dissolved in ethanol (55 mL) in a round bottomed flask. Palladium catalyst (5% Pd/C, 275 mg) was added. Hydrazine hydrate (182 mmol) was then added in one porion. The resulting misture was refluxed for 5 h and the reaction prgress was monitored by TLC. When the reaction was complete, the palladium catalyst was removed by filtration and the filtrate was poured into a beaker containing ice cold water. The solution was stirred and a solid precipitate formed. The precipitated material was separated by filtration and dried in vacuum. (m.p. 143–145; yield 48%).
Name
2,4,6-trimethoxystyryl-N-(4-methoxy-3-nitrophenyl)sulfonamide
Quantity
7 mmol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[C:22]([O:28][CH3:29])[C:4]=1[CH:5]=[CH:6][S:7]([NH:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[C:13]([N+:19]([O-])=O)[CH:12]=1)(=[O:9])=[O:8].O.NN>C(O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[C:22]([O:28][CH3:29])[C:4]=1[CH:5]=[CH:6][S:7]([NH:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[C:13]([NH2:19])[CH:12]=1)(=[O:9])=[O:8] |f:1.2|
|
Inputs


Step One
|
Name
|
2,4,6-trimethoxystyryl-N-(4-methoxy-3-nitrophenyl)sulfonamide
|
|
Quantity
|
7 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CS(=O)(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-])C(=CC(=C1)OC)OC
|
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
182 mmol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Three
|
Name
|
|
|
Quantity
|
275 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting misture was refluxed for 5 h
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the palladium catalyst was removed by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate was poured into a beaker
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing ice cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solid precipitate formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated material was separated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=C(C=CS(=O)(=O)NC2=CC(=C(C=C2)OC)N)C(=CC(=C1)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 48% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
